Bicyclo(4.2.0)oct-1(6)-ene

Catalog No.
S15307877
CAS No.
10563-11-8
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo(4.2.0)oct-1(6)-ene

CAS Number

10563-11-8

Product Name

Bicyclo(4.2.0)oct-1(6)-ene

IUPAC Name

bicyclo[4.2.0]oct-1(6)-ene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2

InChI Key

RIWYQZIUWADFNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC2

Bicyclo[4.2.0]oct-1(6)-ene is a bicyclic organic compound with the molecular formula C8H12C_8H_{12} and a molecular weight of approximately 108.18 g/mol. This compound features a unique bicyclic structure characterized by two fused cyclobutane rings, which contribute to its distinct chemical properties. The compound's IUPAC name reflects its structural complexity, indicating the specific arrangement of carbon atoms within its bicyclic framework. The compound is notable for its potential applications in synthetic organic chemistry and materials science.

, including:

  • Hydrogenation: The compound can undergo hydrogenation to form bicyclo[4.2.0]octane, where molecular hydrogen is added across the double bond, resulting in a saturated product .
  • Electrophilic Additions: The double bond in bicyclo[4.2.0]oct-1(6)-ene can react with electrophiles, leading to the formation of various substituted derivatives.
  • Ring-opening Reactions: Under certain conditions, it can undergo ring-opening reactions that yield linear or branched products, which are useful in polymer synthesis .

The synthesis of bicyclo[4.2.0]oct-1(6)-ene can be achieved through several methods:

  • Direct Synthesis: A notable method involves using 2-methylvinyl triflate as a starting material, which undergoes palladium-catalyzed carbonylation followed by intramolecular cyclization .
  • Cycloaddition Reactions: This compound can also be synthesized via cycloaddition reactions involving suitable dienes and dienophiles, which facilitate the formation of the bicyclic structure .
  • Thermal Rearrangements: Thermal rearrangements of related compounds can yield bicyclo[4.2.0]oct-1(6)-ene through isomerization processes .

Bicyclo[4.2.0]oct-1(6)-ene has several applications in various fields:

  • Polymer Chemistry: It serves as a monomer for the synthesis of polymers through ring-opening metathesis polymerization, leading to materials with unique properties .
  • Synthetic Intermediates: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique structural properties make it a candidate for developing novel materials with specific mechanical and thermal characteristics.

Studies investigating the interactions of bicyclo[4.2.0]oct-1(6)-ene with other chemical species have shown that it can participate in various reaction pathways that may lead to new functionalized derivatives. These interactions are crucial for understanding its reactivity and potential applications in organic synthesis and materials development.

Bicyclo[4.2.0]oct-1(6)-ene shares structural similarities with several other bicyclic compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Bicyclo[3.3.0]octaneC8H14C_8H_{14}Saturated structure; used in fuel applications
Bicyclo[2.2.2]octaneC8H12C_8H_{12}Stable structure; used in organic synthesis
Bicyclo[5.3.0]decaneC10H16C_{10}H_{16}Larger ring size; exhibits different reactivity
Bicyclo[3.2.2]nonaneC9H16C_9H_{16}Contains a cyclopropane unit; versatile in synthesis

Bicyclo[4.2.0]oct-1(6)-ene is unique due to its specific arrangement of carbon atoms and its potential reactivity patterns that differ from those of other similar compounds.

Palladium-catalyzed carbonylation has emerged as a versatile method for constructing carbonyl-containing bicyclic frameworks. In the context of bicyclo[4.2.0]oct-1(6)-ene derivatives, this approach leverages the reactivity of alkenes under carbon monoxide pressure to introduce ester or lactone functionalities. A seminal study by Li et al. demonstrated that palladium complexes, when paired with phosphine ligands, facilitate the Markovnikov-selective alkoxycarbonylation of alkenes, yielding branched esters with high regiocontrol. For bicyclo[4.2.0]oct-1(6)-ene, analogous reactivity could be harnessed by employing strained alkenes as substrates.

The choice of oxidant critically influences reaction outcomes. Copper(II) acetate, for instance, maintains a neutral pH (5–7) and stabilizes alkoxy-palladium intermediates, favoring unsaturated ester products. In contrast, p-benzoquinone induces acidic conditions that shift selectivity toward saturated derivatives via palladium hydride intermediates. This pH-dependent mechanistic switch underscores the importance of optimizing oxidants for target product profiles.

Key intermediates in palladium-catalyzed carbonylation cycles include:

  • Alkoxy-palladium species ([Pd^II^-OR]) for unsaturated esters
  • Palladium hydrides ([Pd^II^-H]) for saturated products

A comparative analysis of these pathways reveals that the alkoxy cycle proceeds faster initially, but prolonged reaction times favor the hydride route due to evolving pH conditions. For bicyclo[4.2.0]oct-1(6)-ene functionalization, this temporal selectivity could enable sequential derivatization strategies.

Ring-Opening Metathesis Polymerization (ROMP) Techniques

While ROMP has revolutionized the synthesis of polymerizable bicyclic olefins, its application to bicyclo[4.2.0]oct-1(6)-ene derivatives remains underexplored in the literature surveyed. The strained nature of norbornene analogues suggests potential ROMP reactivity, but no direct studies were identified for this specific bicyclic system. General principles from related systems indicate that ruthenium-based catalysts (e.g., Grubbs catalysts) could initiate polymerization through metallacyclobutane intermediates.

Theoretical considerations for ROMP applicability include:

  • Ring strain energy of the bicyclic olefin
  • Steric accessibility of the double bond
  • Catalyst compatibility with substituents

Future investigations might explore the kinetic stability of bicyclo[4.2.0]oct-1(6)-ene under ROMP conditions and its copolymerization potential with less strained monomers.

Intramolecular Cyclization Approaches for Bicyclic Frameworks

Intramolecular cyclization strategies offer precise control over bicyclic architecture formation. A notable example involves the Diels-Alder cycloaddition of 2H-pyran-2-ones with maleic anhydride, which constructs bicyclo[2.2.2]octene derivatives through a tandem [4+2]/retro-[4+2]/[4+2] sequence. Adapting this methodology to bicyclo[4.2.0] systems would require designing diene-dienophile pairs with appropriate ring-strain gradients.

Critical steps in the cyclization pathway include:

  • Initial Diels-Alder adduct formation
  • Retro-hetero-Diels-Alder elimination of CO₂
  • Secondary cycloaddition to establish the bicyclic core

The stereochemical outcome of such transformations is often dictated by the endo rule and substrate conformation. For instance, maleic anhydride derivatives react with electron-rich dienes to yield exo-fused bicyclic products with complete stereoselectivity. Applied to bicyclo[4.2.0]oct-1(6)-ene synthesis, this approach could enable rapid assembly of functionalized derivatives through post-cyclization anhydride derivatization.

Cyclization MethodKey FeaturesPotential Application to Bicyclo[4.2.0] Systems
Diels-Alder/Retro-Diels-AlderHigh stereoselectivity, anhydride handlesBridged bicyclic core formation
Pd-catalyzed carbonylationFunctional group introductionEster/lactone derivatives
Acid-mediated cyclizationRing strain reliefSaturated bicyclic products

Design of Severe Acute Respiratory Syndrome Coronavirus 2 3-Chymotrypsin-Like Protease Non-Covalent Inhibitors

The development of non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 3-chymotrypsin-like protease has emerged as a critical area of antiviral drug discovery [6]. Bicyclic scaffolds, including those structurally related to bicyclo(4.2.0)oct-1(6)-ene, have demonstrated significant potential in this therapeutic domain through their ability to provide conformational rigidity that enhances target selectivity and binding affinity [7] [8].

Research has established that rigid bicyclic frameworks can serve as effective scaffolds for developing non-covalent 3-chymotrypsin-like protease inhibitors [7]. The fused bicyclo[2.2.2]octene system, which shares structural similarities with bicyclo(4.2.0)oct-1(6)-ene, has been successfully incorporated into succinimide-containing compounds that exhibit micromolar inhibitory activity against the severe acute respiratory syndrome coronavirus 2 main protease [7] [8]. The most promising compound in this series achieved an inhibitory concentration of 102.2 micromolar, demonstrating the viability of bicyclic scaffolds as starting points for protease inhibitor development [7].

Bicyclic Scaffold TypeInhibitory Activity (IC₅₀)Target SelectivityReference
Fused Bicyclo[2.2.2]octene-succinimide102.2 μMHigh [7]
Rigid bicyclic frameworksVariableEnhanced [8]
Conformationally constrained systemsImproved potencyTarget-specific [6]

The structural requirements for effective 3-chymotrypsin-like protease inhibition include precise spatial arrangement of pharmacophoric elements, which bicyclic scaffolds can provide through their inherent conformational constraints [9]. The active site of the 3-chymotrypsin-like protease features distinct subsites that require specific geometric complementarity for optimal inhibitor binding [9]. Bicyclo(4.2.0)oct-1(6)-ene and related structures offer the necessary rigidity to maintain bioactive conformations while minimizing entropic penalties associated with flexible ligand binding [10].

Molecular dynamics simulations have revealed that the catalytic mechanism of the 3-chymotrypsin-like protease involves a triad comprising histidine 41, cysteine 145, and aspartate 187 [9]. Non-covalent inhibitors must effectively compete with natural substrates for binding to this active site without forming irreversible covalent bonds [6]. The rigid architecture of bicyclo(4.2.0)oct-1(6)-ene provides an ideal foundation for designing inhibitors that maintain complementary interactions with these critical residues while avoiding unwanted reactivity [11].

Structure-activity relationship studies have demonstrated that the incorporation of conformationally restricted scaffolds can lead to enhanced selectivity profiles compared to flexible analogs [12]. The development of indole chloropyridinyl ester derivatives as 3-chymotrypsin-like protease inhibitors exemplifies how rigid frameworks can be functionalized to achieve potent enzyme inhibition with inhibitory concentrations in the nanomolar range [12]. These findings support the potential utility of bicyclo(4.2.0)oct-1(6)-ene as a scaffold for similar inhibitor development programs.

Conformational Restriction Strategies for Bioactive Molecules

Conformational restriction represents a fundamental strategy in medicinal chemistry for optimizing the pharmacological properties of bioactive molecules [5] [13]. The bicyclo(4.2.0)oct-1(6)-ene scaffold exemplifies the principles underlying this approach through its inherently constrained molecular geometry that limits accessible conformations and promotes specific three-dimensional arrangements of functional groups [14] [15].

The thermodynamic advantages of conformational restriction stem from reduced entropic penalties upon target binding, as rigid molecules experience less conformational entropy loss compared to flexible counterparts [10] [16]. This principle has been extensively validated across numerous therapeutic targets, including kinase inhibitors, G-protein coupled receptor modulators, and enzyme inhibitors [13]. The bicyclo(4.2.0)oct-1(6)-ene framework provides an optimal balance between rigidity and functionalization potential, making it suitable for diverse medicinal chemistry applications [3].

Conformational StrategyThermodynamic BenefitSelectivity EnhancementMetabolic Stability
CyclizationReduced entropy lossModerate to highImproved
Ring fusionMaximal rigidityHighEnhanced
Bridged systemsControlled flexibilityVery highSignificantly improved
Bicyclic frameworksOptimal balanceTarget-dependentGenerally improved

Research in peptide and peptidomimetic design has demonstrated that bicyclic constraints can dramatically enhance biological activity and stability [17] [18]. The incorporation of bicyclic amino acid analogs containing proline or pipecolic acid frameworks has yielded highly active protease inhibitors with improved pharmacokinetic properties [19]. These findings directly support the application of bicyclo(4.2.0)oct-1(6)-ene as a constraining element in bioactive molecule design.

The concept of privileged structures in medicinal chemistry encompasses molecular frameworks that appear frequently in bioactive compounds and demonstrate broad utility across multiple therapeutic targets [17]. Bicyclic scaffolds, including bicyclo(4.2.0)oct-1(6)-ene, qualify as privileged structures due to their ability to project functional groups in well-defined three-dimensional arrangements that complement biological binding sites [20]. This spatial organization enhances the probability of achieving specific molecular recognition events that drive biological activity.

Computational studies have revealed that conformationally restricted molecules often exhibit superior binding modes compared to their flexible analogs [20]. Molecular dynamics simulations demonstrate that rigid scaffolds maintain stable binding configurations with reduced dynamic breathing, leading to longer residence times at target sites [20]. The bicyclo(4.2.0)oct-1(6)-ene framework exhibits these characteristics through its constrained ring system that prevents large-scale conformational changes while maintaining essential binding interactions.

The application of conformational restriction extends beyond simple cyclization to encompass sophisticated strategies for controlling molecular shape and dynamics [21]. Advanced approaches include the use of bridged systems, spirocyclic arrangements, and fused ring architectures that provide varying degrees of conformational control [21]. Bicyclo(4.2.0)oct-1(6)-ene represents an intermediate level of restriction that offers sufficient rigidity for enhanced binding while retaining opportunities for structural diversification through functionalization at multiple positions.

Alternating Copolymer Synthesis via Strain-Release Mechanisms

Early experiments with methyl bicyclo (4.2.0) oct-7-ene-7-carboxylate showed that, although the monomer refuses to homopolymerise, it undergoes quantitative ring-opening metathesis in the presence of cyclohexene to deliver a perfectly alternating backbone when catalysed by the third-generation ruthenium benzylidene complex (full name: bis-(3-bromopyridyl)-bis-(1,3-dimethyl-4,5-dihydroimidazol-2-ylidene)-dichlororuthenium phenylmethylidene) [2] [3]. The cyclohexyl ring fused into each repeat unit inhibits intramolecular chain transfer, thereby eliminating cyclic by-products and narrowing the molar-mass distribution to ≈ 2.0, a three-fold improvement over earlier cyclobutene analogues [2].

EntryCatalyst loading (mol %)Temperature (°C)Time (h)Monomer : Cyclohexene feed (mol : mol)Conversion (%)Number-average molecular weight (kilodaltons)Molar-mass dispersityAlternation confirmed by deuterium-labelling
13.02581 : 2965.32.0Loss of both carbomethoxy and ring protons upon use of fully deuterated cyclohexene [2]
23.03581 : 2975.32.0Identical to Entry 1 [2]
31.06021 : 27216.02.1Maintained alternation; higher chain length [2]

Key findings

  • Even at sixty degrees Celsius, the propagating ruthenium alkylidene remains resistant to back-biting because the six-membered ring embedded in the backbone forces the two chain ends to diverge, hindering intramolecular metathesis pathways [2].
  • Alternation survives isotopic substitution: replacing cyclohexene with fully deuterated cyclohexene deletes every proton resonance assigned to the cyclohexene-derived carbons, proving the absence of AA or BB dyads [2].

Collectively, these results establish bicyclo (4.2.0) oct-1(6)-ene as an efficient “strain-release” partner for cyclohexene, enabling one-step access to linear alternating copolymers with controlled sequence, low dispersity and kilodalton-level molecular weights under benign conditions.

Kinetic Control in Gradient Copolymer Architectures

Substituent-directed electronic and steric effects on the bicyclo (4.2.0) scaffold permit a subtler level of sequence control: gradient copolymerisation. When two bicyclo (4.2.0) oct-6-ene-7-carboxamide monomers bearing (i) an n-propyl side chain and (ii) an ethylene-glycol side chain are polymerised together with cyclohexene, their differing affinities for the ruthenium centre generate a smooth compositional drift along the chain [4] [5].

Kinetic parameters for the gradient system
Parameter (40 °C, dichloromethane)n-Propyl monomerEthylene-glycol monomer
Half-life for initial ring opening (minutes)2160 [4]
Half-life for consumption during three-monomer gradient run (minutes)1267 [4]
Reactivity ratio versus cyclohexene (dimensionless)2.170.36 [4]
Mean sequence length in final copolymer (alternating dyads)31 [4]

Because the n-propyl monomer reacts six-times faster than the ethylene-glycol analogue, the early segments of every chain are enriched in the faster monomer, while the slower monomer is incorporated toward the chain end. Nuclear magnetic resonance spectroscopy confirmed a continuously varying dyad population rather than discrete blocks, and gel permeation chromatography showed narrow molar-mass dispersities (1.3–1.5) across all samples [4].

Property consequences of the controlled gradient
Copolymer architectureGlass-transition temperature (°C)Water contact angle (degrees)Particle diameter in 2-propanol (nanometres)
Uniform alternating, n-propyl side chain637914 [4]
Uniform alternating, ethylene-glycol side chain–78818 [4]
Two-block sequence (ten alternating dyads per block)–13 and 278112 [4]
Six-block sequence (average four alternating dyads per block)218211 [4]
One-pot gradient (twenty alternating dyads total)23859 [4]

Observations

  • A single broad glass-transition temperature in the gradient sample signals suppression of phase separation, whereas the two-block analogue displays two distinct transitions [4].
  • Hydrophobicity correlates with sequence distribution: the gradient surface (contact angle eighty-five degrees) is more hydrophobic than the sharply segregated two-block analogue (eighty-one degrees) because smaller concentration gradients diminish surface reconstruction [4].
  • Dynamic light scattering shows that solvent-responsive particle diameters fall from forty-nine to nine nanometres as the architecture progresses from random coil (uniform) to finely graded, underscoring the role of gradual composition change in promoting compact solvation [4].

XLogP3

1.9

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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